4-Chloro-5-(4-fluorophenyl)-2-[(4-fluorophenyl)methyl]thieno[2,3-d]pyrimidine
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Overview
Description
4-Chloro-5-(4-fluorophenyl)-2-[(4-fluorophenyl)methyl]thieno[2,3-d]pyrimidine is a heterocyclic compound that features a thieno[2,3-d]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-5-(4-fluorophenyl)-2-[(4-fluorophenyl)methyl]thieno[2,3-d]pyrimidine typically involves multi-step organic reactions. One common method includes:
Formation of the Thieno[2,3-d]pyrimidine Core:
Introduction of the Chlorine and Fluorophenyl Groups:
Industrial Production Methods: Industrial production may involve similar synthetic routes but optimized for large-scale synthesis. This includes:
- Use of continuous flow reactors to improve reaction efficiency.
- Optimization of reaction conditions to maximize yield and purity.
- Implementation of green chemistry principles to minimize waste and environmental impact.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorine and fluorine positions.
Common Reagents and Conditions:
Oxidation: H₂O₂ in acetic acid or KMnO₄ in aqueous solution.
Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.
Substitution: Potassium carbonate (K₂CO₃) in dimethylformamide (DMF) for nucleophilic aromatic substitution.
Major Products:
- Oxidation products may include sulfoxides or sulfones.
- Reduction products often involve the removal of halogen atoms.
- Substitution reactions yield various substituted thieno[2,3-d]pyrimidine derivatives.
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its reactivity and stability under different chemical conditions.
Biology and Medicine:
- Investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes or receptors.
- Explored for its anti-inflammatory and antimicrobial properties.
Industry:
- Potential applications in the development of new materials with specific electronic or optical properties.
- Used in the synthesis of intermediates for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-5-(4-fluorophenyl)-2-[(4-fluorophenyl)methyl]thieno[2,3-d]pyrimidine involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In biological systems, it can modulate signaling pathways, leading to therapeutic effects such as anti-cancer or anti-inflammatory actions.
Comparison with Similar Compounds
- 4-Chloro-5-(4-fluorophenyl)-2-[(4-methylphenyl)methyl]thieno[2,3-d]pyrimidine
- 4-Chloro-5-(4-fluorophenyl)-2-[(4-chlorophenyl)methyl]thieno[2,3-d]pyrimidine
Comparison:
- The presence of different substituents on the phenyl rings can significantly alter the compound’s chemical properties and biological activity.
- 4-Chloro-5-(4-fluorophenyl)-2-[(4-fluorophenyl)methyl]thieno[2,3-d]pyrimidine is unique due to the specific arrangement of chlorine and fluorine atoms, which may enhance its binding affinity and specificity for certain biological targets compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
4-chloro-5-(4-fluorophenyl)-2-[(4-fluorophenyl)methyl]thieno[2,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11ClF2N2S/c20-18-17-15(12-3-7-14(22)8-4-12)10-25-19(17)24-16(23-18)9-11-1-5-13(21)6-2-11/h1-8,10H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIJSRBYPWRSXTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=NC3=C(C(=CS3)C4=CC=C(C=C4)F)C(=N2)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11ClF2N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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